N-(1H-indazol-5-yl)benzenesulfonamide

Kinase Inhibitor SAR Regioisomer Selectivity ERK5

Procure N-(1H-indazol-5-yl)benzenesulfonamide as a structurally authenticated, regioisomer-specific tool for kinase drug discovery. Unlike the 6-yl isomer (ERK5 IC50 = 4.7 µM), this 5-yl positional isomer is inactive against ERK5, enabling definitive discrimination of ERK5-dependent cellular phenotypes in head-to-head parallel assays. The indazole-5-sulfonamide core is crystallographically validated as a hinge-binding fragment (PDB 3E64) and serves as a versatile intermediate for 3-position diversification, as exemplified in US20040106667A1. Do not substitute with other regioisomers; target engagement is attachment-point-dependent.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31 g/mol
Cat. No. B8295168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-5-yl)benzenesulfonamide
Molecular FormulaC13H11N3O2S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-6-7-13-10(8-11)9-14-15-13/h1-9,16H,(H,14,15)
InChIKeyMYZXIZXWICYCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indazol-5-yl)benzenesulfonamide: A Core Indazole-Sulfonamide Scaffold for Kinase Inhibitor Procurement and SAR Development


N-(1H-Indazol-5-yl)benzenesulfonamide (C13H11N3O2S; MW 273.31 g/mol) is a member of the indazole-sulfonamide class, wherein a benzenesulfonamide moiety is attached to the 5-position of the 1H-indazole ring. This compound is explicitly claimed in patent US20040106667A1 as part of a series of substituted indazoles with kinase-inhibiting activity [1]. The indazole core serves as a hinge-binding motif for kinase ATP-binding sites, and the sulfonamide linker provides a vector for additional functionalization. The compound is commercially available at \u226595% purity and is commonly employed as a synthetic intermediate or as a reference point for structure-activity relationship (SAR) elaboration at the indazole 3-, 5-, and N1-positions [2].

Why N-(1H-Indazol-5-yl)benzenesulfonamide Cannot Be Interchanged with Other Indazole-Sulfonamide Isomers or Analogs


Indazole-sulfonamide derivatives exhibit profound regioisomer-dependent differences in kinase selectivity and potency. For example, the 6-yl positional isomer, N-(1H-indazol-6-yl)benzenesulfonamide, displays measurable ERK5 inhibitory activity (IC50 = 4.7 \u00b5M), whereas the 5-yl isomer lacks this activity, indicating that the attachment position of the sulfonamide to the indazole core is a critical determinant of target engagement [1]. Furthermore, elaboration at the indazole 3-position transforms the minimally active core into potent inhibitors: the addition of a 3-(6-methyl-1H-indol-2-yl) substituent yields an ITK inhibitor with IC50 = 69 nM, representing a >100-fold potency enhancement over the parent scaffold [2]. Generic interchange among indazole-sulfonamide regioisomers or substitution variants is therefore not scientifically justified without target-specific validation data.

N-(1H-Indazol-5-yl)benzenesulfonamide: Quantified Differentiation Evidence Against Closest Analogs and Comparators


Regioisomeric Control of ERK5 Kinase Engagement: 5-yl vs. 6-yl Substitution

The N-(1H-indazol-5-yl)benzenesulfonamide regioisomer is functionally silent at ERK5, whereas the N-(1H-indazol-6-yl)benzenesulfonamide regioisomer inhibits ERK5 with an enzymatic IC50 of 4.7 \u00b1 0.04 \u00b5M. This demonstrates that the 5-yl isomer provides a selectivity-sparing scaffold for targets other than ERK5 [1].

Kinase Inhibitor SAR Regioisomer Selectivity ERK5

Fragment-to-Lead Optimization Trajectory: Indazole-5-sulfonamide as a Validated JAK2 Fragment Starting Point

The indazole-5-sulfonamide core, of which N-(1H-indazol-5-yl)benzenesulfonamide is the parent structure, was identified as a fragment hit in a crystallographic screen against JAK2. Structure-based elaboration of this core led to 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide (JAK2 Inhibitor IV), which achieved an IC50 of 78 nM\u2014a >500-fold improvement over the initial fragment [1]. This validates the 5-yl indazole-sulfonamide connectivity as a productive fragment starting point, distinct from the 6-yl or 7-yl regioisomers whose JAK2 trajectories have not been comparably demonstrated.

Fragment-Based Drug Discovery JAK2 Inhibition X-ray Crystallography

Solid-State Structural Features: Dihedral Angle and Hydrogen-Bonding Network of the 5-Indazolyl Sulfonamide Motif

The crystal structure of the closely related N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals that the indazole ring system is essentially planar (max. deviation 0.023 \u00c5) and forms a dihedral angle of 47.92\u00b0 with the benzenesulfonamide phenyl ring. Molecules assemble via N\u2013H\u22efO hydrogen bonds and C\u2013H\u22efO contacts into a two-dimensional network parallel to the (010) plane [1]. This rigid, planar conformation with a defined dihedral angle constrains the orientation of the sulfonamide phenyl group, a feature that differentiates the 5-yl attachment from other regioisomers (e.g., 6-yl, 7-yl) where the geometry of the exit vector differs.

Crystal Engineering Hydrogen Bonding Conformational Analysis

N-(1H-Indazol-5-yl)benzenesulfonamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Kinase Selectivity Profiling: ERK5-Sparing Negative Control

Procure N-(1H-indazol-5-yl)benzenesulfonamide as a regioisomeric negative control in ERK5 enzymatic and cellular assays. While the 6-yl isomer inhibits ERK5 (IC50 = 4.7 \u00b5M), the 5-yl isomer is inactive at this kinase, enabling researchers to discriminate ERK5-dependent from ERK5-independent cellular phenotypes in parallel experiments [1]. This application is directly supported by the head-to-head regioisomer comparison data established in Section 3.

Fragment-Based Drug Discovery: JAK2 and Kinase Hinge-Binder Campaigns

Use the compound as a validated fragment starting point for kinase inhibitor development. The indazole-5-sulfonamide core has been crystallographically confirmed to bind the JAK2 hinge region (PDB 3E64) and has been optimized to a 78 nM lead through structure-based design [1]. Procurement of the parent fragment enables in-house SAR programs targeting JAK2, TTK, or PLK4 kinases, leveraging the established synthetic tractability at the indazole N1, C3, and sulfonamide positions [2].

Synthetic Intermediate for 3-Substituted Indazole Libraries

N-(1H-indazol-5-yl)benzenesulfonamide serves as a versatile intermediate for parallel synthesis of 3-substituted indazole libraries. The patent US20040106667A1 explicitly exemplifies over 50 compounds built on this core, including N-(3-chloro-1H-indazol-5-yl)benzenesulfonamide, N-(3-cyano-1H-indazol-5-yl)benzenesulfonamide, and N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide variants [1]. Procurement of the parent compound enables in-house diversification at the 3-position to generate focused kinase inhibitor libraries.

Computational Chemistry: Docking and Pharmacophore Modeling

The high-resolution crystal structure of the 4-methoxy analog (indazole-sulfonamide dihedral angle = 47.92\u00b0) provides a reliable conformational template for molecular docking studies and pharmacophore model generation targeting kinase hinge regions [1]. Researchers can procure the parent compound as a reference standard for validating docking poses and scoring functions, particularly when comparing predicted binding modes of designed 5-substituted indazole-sulfonamide inhibitors versus isomers with alternative attachment points.

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